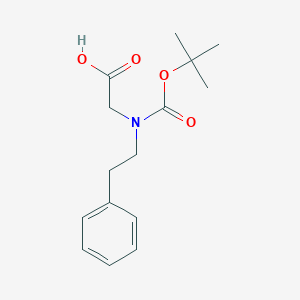

N-Boc-N-(2-phenylethyl)glycine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonyl-(2-phenylethyl)amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16(11-13(17)18)10-9-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRHNALVSXAVNMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCC1=CC=CC=C1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for N Boc N 2 Phenylethyl Glycine and Analogous Structures

General Synthetic Approaches and Strategic Routes

The construction of the N-Boc-N-(2-phenylethyl)glycine scaffold can be achieved through several strategic routes, each with its own advantages and limitations. The choice of method often depends on the desired scale, purity requirements, and the need for structural diversity.

Solution-phase synthesis offers a traditional and versatile approach for the preparation of this compound. A common strategy involves the N-alkylation of a protected glycine (B1666218) derivative. For instance, the synthesis can commence with the protection of glycine with a tert-butoxycarbonyl (Boc) group to yield N-Boc-glycine. This is typically achieved by reacting glycine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base like sodium bicarbonate. google.com

The subsequent step is the N-alkylation of N-Boc-glycine with a suitable phenylethylating agent, such as 2-phenylethyl bromide or iodide, in the presence of a base to yield the final product. The choice of solvent and base is crucial for optimizing the reaction yield and minimizing side reactions.

A general procedure for the synthesis of N-substituted glycine derivatives in solution involves the reaction of glycine with an aliphatic aldehyde or ketone in an aqueous medium, followed by reduction. This "green chemistry" approach highlights a safe and environmentally friendly method for producing various N-alkylated glycines. acs.orgnih.gov While this specific methodology is demonstrated for simpler alkyl groups, the principle could be adapted for the synthesis of this compound by employing phenylacetaldehyde (B1677652) and a suitable reducing agent after the initial Boc protection of glycine.

| Step | Reaction | Key Reagents | Typical Conditions |

| 1 | Boc Protection of Glycine | Glycine, Di-tert-butyl dicarbonate ((Boc)₂O) | Aqueous sodium bicarbonate solution |

| 2 | N-Alkylation | N-Boc-glycine, 2-Phenylethyl halide | Base (e.g., NaH, K₂CO₃), Aprotic solvent (e.g., DMF, THF) |

This table provides a generalized overview of a potential solution-phase synthesis route.

Solid-phase synthesis (SPS) has emerged as a powerful technique for the preparation of N-substituted glycine oligomers, also known as peptoids. nih.govresearchgate.net This methodology can be readily adapted for the synthesis of monomeric units like this compound, particularly when developing libraries of related compounds. The key advantage of SPS is the ease of purification, as excess reagents and byproducts are simply washed away from the resin-bound product. peptide.com

The most common method for peptoid synthesis is the "submonomer" approach developed by Zuckermann et al. nih.gov This two-step cycle involves:

Acylation: A resin-bound amino acid (or the initial glycine attached to the resin) is acylated with a haloacetic acid, typically bromoacetic acid.

Displacement: The resulting bromoacetylated resin is then treated with a primary amine, in this case, 2-phenylethylamine, which displaces the bromide to form the N-substituted glycine residue.

| Resin Type | Linker Chemistry | Typical Amine Submonomers | Cleavage Cocktail | Reference |

| Rink Amide MBHA | 4-(2',4'-Dimethoxyphenyl-Fmoc-aminomethyl)-phenoxy | Aniline, Benzyl (B1604629), Phenethyl | TFA/DCM/Anisole | nih.govresearchgate.net |

| 2-Chlorotrityl | Trityl-based linker | Primary amines | DCM:HFIP (80:20, v/v) | researchgate.net |

This table illustrates common components used in the solid-phase synthesis of N-substituted glycine derivatives.

Multicomponent reactions (MCRs) are highly efficient one-pot processes where three or more reactants combine to form a product that incorporates substantial portions of all the starting materials. nih.govcaltech.eduebrary.net The Ugi and Passerini reactions are prominent examples of MCRs that are well-suited for the synthesis of peptide-like structures and could be adapted for the synthesis of this compound derivatives. nih.govbaranlab.org

In a potential Ugi four-component reaction (U-4CR) to generate a derivative of this compound, the starting materials could be:

An aldehyde or ketone

An amine (2-phenylethylamine)

A carboxylic acid (N-Boc-glycine)

An isocyanide

The influence of the N-protecting group on the stereochemical outcome of MCRs involving chiral amino acids has been studied, indicating the importance of the Boc group in controlling the reaction. nih.gov While a direct synthesis of this compound via an MCR is not explicitly detailed in the provided search results, the versatility of these reactions suggests a plausible pathway where N-Boc-glycine acts as the carboxylic acid component and 2-phenylethylamine as the amine component.

| MCR Type | Reactants | Potential Product Core Structure |

| Ugi-4CR | Aldehyde, 2-Phenylethylamine, N-Boc-glycine, Isocyanide | α-Acylamino carboxamide |

| Passerini-3CR | Aldehyde, N-Boc-glycine, Isocyanide | α-Acyloxy carboxamide |

This table outlines the potential application of common MCRs for the synthesis of analogous structures.

A notable method for the synthesis of N-protected α-substituted glycine esters involves the zinc-mediated addition of an organic halide to a glycine cation equivalent. google.com This approach has been successfully employed for the synthesis of intermediates for various bioactive molecules. The reaction typically involves treating an N-Boc-2-acetoxyglycine methyl ester with an organic halide in the presence of zinc dust. google.com

To synthesize a precursor to this compound using this methodology, a phenethyl halide could potentially be used as the organic halide. The zinc mediates the formation of an organozinc reagent in situ, which then adds to the glycine cation equivalent. This method is particularly useful for introducing allylic, benzylic, and propargylic groups. google.com The use of zinc iodide (ZnI₂) has also been reported as a catalyst in various organic transformations, including glycosylations, highlighting the utility of zinc compounds in promoting complex organic reactions. nih.govmdpi.com

| Glycine Equivalent | Organic Halide | Mediator | Product Type |

| Methyl N-Boc-2-acetoxyglycine | Allylic, Benzylic, Propargylic Halides | Zinc dust | N-Boc-α-substituted-glycine racemic ester |

This table summarizes the components of the zinc-mediated addition reaction for synthesizing N-protected glycine derivatives. google.com

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical step in developing a robust and efficient synthetic route. Key parameters that are often fine-tuned include the choice of solvent, base, temperature, and stoichiometry of reagents.

For the synthesis of N-Boc protected amino acids, such as Boc-glycine, the reaction conditions for the introduction of the Boc group have been optimized. A method involving the reaction of L-glycine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of sodium hydrogen carbonate solution has been developed to achieve yields of over 90% and purity greater than 99%. google.com This process is described as being low-cost, safe, and suitable for industrial production. google.com

In the context of chiral auxiliary-mediated synthesis, the conditions for both the attachment and cleavage of the auxiliary are crucial. For example, the removal of an N-acyl-1,3-oxazolidine auxiliary can be achieved under various conditions, such as using lithium borohydride (B1222165) in refluxing THF, to yield the corresponding alcohol. researchgate.net The choice of cleavage conditions is important to ensure that the newly formed stereocenter is not racemized.

Advanced Chemical Transformations and Derivatization of N Boc N 2 Phenylethyl Glycine

Reactions at the Glycine (B1666218) Carboxyl and Amine Functionalities

The glycine core of N-Boc-N-(2-phenylethyl)glycine contains two primary reactive sites: the tert-butyloxycarbonyl (Boc) protected amine and the carboxylic acid. These groups are central to its use in constructing larger, more complex molecules.

Peptide Coupling Strategies in Peptidomimetic Construction

N-substituted glycines, such as this compound, are fundamental units in the synthesis of peptoids, a major class of peptidomimetics. pnas.orgnih.govbeilstein-journals.org Peptidomimetics are designed to mimic the structure and function of natural peptides but often exhibit enhanced stability against enzymatic degradation. nih.govacs.org The incorporation of this compound into a growing polymer chain is achieved through peptide coupling reactions, where its carboxylic acid group is activated to react with the amino group of another molecule. bachem.com

The process of peptide coupling involves two main steps: the activation of the carboxyl group and the subsequent formation of the amide (peptide) bond. bachem.com A variety of coupling reagents have been developed to facilitate this transformation efficiently while minimizing side reactions, particularly racemization. bachem.com These reagents are broadly classified into carbodiimide, phosphonium, and aminium/uronium salt-based activators. In solid-phase peptide synthesis (SPPS), a common strategy involves anchoring the first amino acid to a resin, followed by sequential cycles of deprotection and coupling to elongate the peptide chain. peptide.comdu.ac.inbiosynth.com

Commonly used coupling reagents in conjunction with additives that suppress side reactions are detailed in the table below.

| Reagent Class | Coupling Reagent | Additive | Notes |

| Carbodiimides | N,N'-Diisopropylcarbodiimide (DIC) | 1-Hydroxybenzotriazole (HOBt) | Widely used due to efficiency and cost-effectiveness. |

| Ethyl 2-cyano-2-(hydroximino)acetate (Oxyma Pure®) | A non-explosive and highly effective alternative to HOBt. bachem.com | ||

| Phosphonium Salts | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) | N/A | Does not affect amino groups, making it suitable for cyclization reactions. bachem.com |

| Aminium/Uronium Salts | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | N/A | Highly efficient reagent, particularly for sterically hindered amino acids. bachem.com |

| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | N/A | An effective coupling reagent for both solid- and solution-phase synthesis. bachem.com | |

| COMU® ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) | N/A | Offers coupling efficiencies comparable to HATU with improved safety and solubility. bachem.com |

The choice of coupling reagent and strategy depends on the specific sequence, the scale of the synthesis, and the presence of other functional groups. For N-substituted glycines like this compound, reagents like HATU are often preferred to overcome the steric hindrance associated with the secondary amine.

Derivatization to Form Esters and Amides

The carboxylic acid functionality of this compound is a key handle for derivatization into esters and amides. These reactions are fundamental for creating libraries of compounds for drug discovery or for preparing the molecule for further synthetic steps.

Esterification: The synthesis of esters, such as methyl or benzyl (B1604629) esters, can be accomplished through standard methods. For instance, reacting this compound with an alcohol (e.g., benzyl alcohol) in the presence of an acid catalyst or using coupling agents can yield the corresponding ester. researchgate.net These esters can serve as protecting groups for the carboxylic acid or can be used in further transformations.

Amidation: The formation of amides is central to peptide synthesis but is also a common derivatization in its own right. The carboxyl group can be activated, as described in the previous section, and reacted with a primary or secondary amine to form the desired amide. A facile one-pot synthesis of amides from N-Boc-protected amines has been described, which involves the in-situ generation of isocyanate intermediates that react with Grignard reagents. nih.gov This method allows for the efficient conversion of N-Boc protected compounds into a variety of amides with high yields. nih.gov

Boc Deprotection Mechanisms and Selective Strategies

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions, including basic hydrolysis and catalytic hydrogenation, and its facile removal under acidic conditions. total-synthesis.comsemanticscholar.org This orthogonality is crucial in multi-step synthesis. biosynth.comtotal-synthesis.com

The most common method for Boc deprotection is treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent. total-synthesis.comcommonorganicchemistry.comnih.govyoutube.com The mechanism involves the protonation of the carbonyl oxygen of the carbamate (B1207046), followed by the loss of the stable tert-butyl cation. total-synthesis.comcommonorganicchemistry.com This cation can be trapped by a nucleophile or deprotonate to form isobutylene (B52900) gas. commonorganicchemistry.com The resulting carbamic acid is unstable and rapidly decarboxylates to release the free amine. total-synthesis.comcommonorganicchemistry.com

While effective, strong acidic conditions are not always compatible with sensitive substrates. This has led to the development of various alternative and selective deprotection strategies.

| Deprotection Method | Reagents/Conditions | Key Features | References |

| Standard Acidic | Trifluoroacetic acid (TFA) in CH₂Cl₂ | Fast and efficient; the most common method. | total-synthesis.comsemanticscholar.orgcommonorganicchemistry.com |

| Hydrogen chloride (HCl) in organic solvents (EtOAc, dioxane) | Widely used, provides the amine as a hydrochloride salt. | nih.govresearchgate.net | |

| Mild Acidic | Aqueous phosphoric acid in THF | Milder alternative to TFA or HCl. | semanticscholar.org |

| Oxalyl chloride in methanol (B129727) | Mild conditions (room temperature), tolerant of various functional groups. | rsc.orgnih.govuky.edu | |

| Lewis Acid Catalyzed | BF₃·OEt₂, TMSI, TiCl₄, ZnBr₂ | Can offer different selectivity compared to protic acids. | semanticscholar.org |

| Thermal (Catalyst-Free) | Heating in solvents like methanol or trifluoroethanol (TFE) | Avoids the use of acid catalysts; can be performed in continuous flow systems. | nih.govacs.orgresearchgate.net |

| Catalyst-Free (Water-Mediated) | Heating in water | An environmentally friendly "green" chemistry approach. | semanticscholar.org |

Selective deprotection is also possible through careful control of reaction conditions. For example, thermal deprotection in a continuous flow reactor allows for temperature-controlled sequential removal of different N-Boc groups, enabling the deprotection of an aryl N-Boc group in the presence of an alkyl N-Boc group. nih.govacs.org

Modifications of the Phenylethyl Side Chain

The phenylethyl side chain offers another avenue for the chemical transformation of this compound, allowing for the introduction of diverse functionalities or the creation of new cyclic structures.

Introduction of Additional Functionalities

The aromatic phenyl ring of the phenylethyl side chain is susceptible to electrophilic aromatic substitution, enabling the introduction of a wide range of functional groups. Standard aromatic chemistry can be applied to modify this ring, thereby altering the steric and electronic properties of the molecule. Potential modifications include:

Nitration: Using nitric acid and sulfuric acid to introduce a nitro group.

Halogenation: Using elemental halogens (e.g., Br₂) with a Lewis acid catalyst to introduce bromine or chlorine atoms.

Friedel-Crafts Acylation/Alkylation: Introducing acyl or alkyl groups using an acyl/alkyl halide and a Lewis acid catalyst.

Furthermore, modern C-H functionalization techniques provide powerful tools for modifying such structures. sci-hub.se Site-selective oxidative and cross-dehydrogenative couplings have been reported for N-aryl glycine-containing substrates, allowing for the direct formation of new C-C bonds. sci-hub.sersc.org While these methods have been demonstrated on N-aryl glycines, the principles could potentially be adapted for the functionalization of the α-carbon of the glycine unit or the benzylic position of the phenylethyl side chain in this compound.

Cyclization Reactions involving the Side Chain

The phenylethyl side chain can participate in intramolecular cyclization reactions to form rigid, polycyclic structures. Such reactions are valuable for constraining the conformation of peptidomimetics to enhance their binding affinity and selectivity for biological targets.

A prominent strategy involves intramolecular Friedel-Crafts-type reactions. Under strong acid conditions, which could also effect Boc deprotection, the glycine portion of the molecule could act as an electrophile that attacks the electron-rich phenyl ring of the side chain. More controlled cyclizations can be achieved by first activating either the glycine backbone or the aromatic ring. For instance, conversion of the carboxylic acid to an acid chloride could facilitate an intramolecular acylation of the phenyl ring, leading to the formation of a cyclic ketone. Research on the intramolecular nucleophilic addition of N-Boc protected α-amino carbanions to in-situ generated arynes has demonstrated a pathway to C-1 arylated benzazepines, showcasing a sophisticated method for forming new rings involving an N-substituted amine and an aromatic moiety. researchgate.net Similarly, side-chain-to-tail cyclization is a known strategy in peptide chemistry to create macrocycles, a process that could be adapted for this compound derivatives. rochester.edu

Formation of Macrocyclic and Constrained Systems

The incorporation of this compound into oligomeric structures provides a versatile platform for the synthesis of macrocyclic and conformationally constrained systems. These structures are of significant interest in medicinal chemistry and materials science due to their enhanced proteolytic stability and potential for pre-organized binding to biological targets. The primary method for creating these constrained architectures involves the head-to-tail cyclization of linear peptoid oligomers synthesized using the submonomer method.

The synthesis of linear peptoids, which are oligomers of N-substituted glycines, is a well-established process. This method involves a two-step iterative cycle on a solid support, starting with the acylation of a resin-bound amine with bromoacetic acid, followed by a nucleophilic substitution reaction with a primary amine, in this case, 2-phenylethylamine. The N-Boc protecting group on the terminal glycine residue is crucial for preventing unwanted side reactions during oligomer elongation and is removed prior to the final cyclization step.

A notable example that provides insight into the structural characteristics of oligomers containing the N-(2-phenylethyl)glycine unit is the synthesis and high-resolution crystal structure analysis of a linear trimer of N-(2-phenylethyl)glycine. This study reveals key conformational features that would influence the propensity for macrocyclization and the geometry of the resulting cyclic structure.

The synthesis of this linear trimer was accomplished using the submonomer solid-phase peptoid synthesis method on a 2-chlorotrityl resin. The resulting C-terminal acid was purified by reverse-phase HPLC. The crystal structure of this trimer shows that the backbone amide bonds adopt a cis conformation, with the phenylethyl side chains of the first and third residues in close proximity. This pre-disposition for a turn-like conformation in the linear precursor is a favorable characteristic for efficient macrocyclization, as it reduces the entropic penalty of bringing the chain ends together.

The table below summarizes the key details for the synthesis and characterization of the linear N-(2-phenylethyl)glycine trimer, which serves as a model precursor for macrocyclization.

| Parameter | Value |

| Compound | Linear trimer of N-(2-phenylethyl)glycine |

| Synthesis Method | Submonomer solid-phase peptoid synthesis |

| Resin | 2-chlorotrityl resin |

| Purification | Reverse-phase HPLC |

| Purity | >95% |

| Calculated Mass | 501.3 g/mol |

| Observed Mass (MH+) | 501.8 m/z |

| Crystallization Method | Vapor diffusion |

| Backbone Conformation | All cis amide bonds |

| Key Structural Feature | Proximity of N- and C-terminal side chains, indicating a turn-like structure |

This data is for the deprotected linear trimer of N-(2-phenylethyl)glycine, a direct precursor for cyclization studies.

The process of converting such a linear, N-Boc deprotected oligomer into a macrocycle typically involves a solution-phase cyclization under high-dilution conditions to favor intramolecular reaction over intermolecular oligomerization. Common coupling reagents used for this amide bond formation include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), often in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA). The efficiency of these cyclization reactions is generally high, with conversions to macrocyclic products often occurring rapidly at room temperature. The resulting cyclic peptoids can then be purified and characterized to confirm their structure and conformational properties. The introduction of the cyclic constraint significantly reduces the conformational flexibility of the peptoid backbone, leading to more defined three-dimensional structures.

Specialized Applications of N Boc N 2 Phenylethyl Glycine in Modern Organic Synthesis

Construction of Peptoid and Peptidomimetic Libraries

Peptoids, or oligo-N-substituted glycines, are a class of peptidomimetics that have garnered significant attention in drug discovery and materials science. nih.gov The systematic and modular nature of their synthesis allows for the creation of large, chemically diverse libraries for high-throughput screening. N-Boc-N-(2-phenylethyl)glycine serves as a key monomer in the construction of these libraries, imparting specific structural and functional properties to the resulting oligomers.

A primary driver for the development of peptidomimetics is to overcome the inherent limitations of natural peptides as therapeutic agents, particularly their susceptibility to enzymatic degradation. Peptoids, by virtue of their N-substituted backbone, are inherently resistant to proteolysis by common proteases. nih.gov The absence of amide protons and the altered backbone conformation prevent recognition and cleavage by these enzymes.

The incorporation of N-(2-phenylethyl)glycine residues into a peptoid sequence contributes to this stability. The phenylethyl side chain can sterically shield the amide bonds from potential enzymatic attack, further enhancing the proteolytic resistance of the oligomer. This principle of strategic N-substitution is a cornerstone in the design of robust and long-lasting peptide mimics for therapeutic applications.

Unlike peptides, which fold into well-defined secondary structures like α-helices and β-sheets stabilized by hydrogen bonds, the lack of amide protons in the peptoid backbone necessitates different strategies for conformational control. The steric and electronic interactions between the N-substituents play a crucial role in dictating the secondary structure of peptoids. osti.govnih.gov

The introduction of chiral, bulky side chains, such as the phenylethyl group, is a key strategy for inducing stable helical conformations in peptoids. Specifically, the use of enantiomerically pure N-(1-phenylethyl)glycine (a close analog of the title compound) has been shown to produce helices with a specific handedness. For instance, oligomers of (S)-N-(1-phenylethyl)glycine (Nspe) have been demonstrated to form right-handed helices with cis-amide bonds, resembling a polyproline type I helix. nih.gov This conformational preference is driven by the steric interactions between the chiral side chains, which favor a specific rotational state of the backbone.

Computational studies have further elucidated the impact of such chiral N-substituents on the available backbone conformations, highlighting their dramatic effect on the conformational landscape of the peptoid. osti.govnih.gov By strategically placing N-(2-phenylethyl)glycine and its chiral variants within a peptoid sequence, chemists can therefore exert a significant degree of control over the global fold of the molecule, a critical aspect for mimicking the structure and function of bioactive peptides.

| Strategy for Secondary Structure Modulation | Effect of N-(2-phenylethyl)glycine Moiety |

| Introduction of Chiral Centers | The chiral center in N-(1-phenylethyl)glycine, an analog, dictates the helicity (handedness) of the peptoid helix. |

| Steric Interactions | The bulky phenylethyl group restricts backbone rotation, favoring specific dihedral angles and promoting helical structures. |

| Sequence-Specific Placement | The arrangement of N-(2-phenylethyl)glycine units within the peptoid chain influences the overall three-dimensional fold. |

Contribution to the Synthesis of Complex Organic Molecules

Beyond its use in peptoid science, this compound serves as a valuable precursor for the synthesis of other complex organic molecules, including those with defined stereochemistry and heterocyclic scaffolds.

While N-(2-phenylethyl)glycine itself is achiral, the introduction of a substituent on the ethyl chain or the use of its chiral analog, N-(1-phenylethyl)glycine, transforms it into a valuable chiral building block for asymmetric synthesis. Although specific examples detailing the use of this compound as a chiral auxiliary are not extensively documented, the principles of asymmetric synthesis using N-substituted glycine (B1666218) derivatives are well-established.

Chiral N-substituted glycines can be employed in diastereoselective alkylation reactions. For instance, chiral Ni(II) complexes of glycine Schiff bases serve as versatile intermediates for the asymmetric synthesis of a wide array of α-amino acids. nih.gov By analogy, a chiral derivative of this compound could be utilized to direct the stereoselective introduction of substituents at the α-carbon, leading to the synthesis of non-proteinogenic amino acids with high enantiomeric purity. Such tailor-made amino acids are of significant interest in medicinal chemistry for the development of novel therapeutics. nih.gov

Diketopiperazines (DKPs) are a class of cyclic dipeptides that exhibit a broad range of biological activities and serve as privileged scaffolds in drug discovery. The synthesis of DKPs often involves the cyclization of a dipeptide precursor. N-Boc-protected amino acids are common starting materials for the construction of these precursors. nih.govwikipedia.org

This compound can serve as a precursor for the synthesis of N-substituted diketopiperazines. The synthesis would typically involve the coupling of this compound with another amino acid ester to form a linear dipeptide. Subsequent deprotection of the Boc group and intramolecular cyclization would yield the corresponding diketopiperazine bearing a phenylethyl substituent on one of the nitrogen atoms. This approach allows for the introduction of chemical diversity at the N-substituent of the DKP ring, which can be crucial for modulating its biological activity and pharmacokinetic properties.

| Synthetic Application | Role of this compound | Resulting Molecular Scaffold |

| Asymmetric Synthesis | Chiral precursor (as a derivative) | Enantiomerically enriched α-amino acids |

| Heterocyclic Synthesis | Dipeptide precursor | N-substituted Diketopiperazines |

Utilization in Catalytic Systems and Reagents

The potential application of this compound and its derivatives in catalytic systems is an area that remains largely unexplored. However, the structural motifs present in this compound suggest several avenues for future investigation.

N-substituted glycine derivatives, in general, have been explored as ligands for transition metal complexes used in catalysis. The nitrogen and oxygen atoms of the amino acid moiety can coordinate to a metal center, and the N-substituent can be modified to tune the steric and electronic properties of the resulting catalyst. While no specific examples of N-(2-phenylethyl)glycine-based catalysts were found, the development of such systems for asymmetric transformations remains a plausible and interesting research direction.

Furthermore, N-Boc-protected amino acids are widely used as reagents in peptide synthesis and other organic transformations. pragmetis.com The Boc-protecting group allows for the controlled and sequential formation of amide bonds. This compound, in this context, acts as a specialized glycine equivalent, enabling the introduction of the N-phenylethyl functionality into a target molecule.

Role in Stereoselective Catalysis

While direct applications of this compound as a primary ligand in stereoselective catalysis are not extensively documented in mainstream literature, its structural motifs are present in related systems that highlight its potential. The core principle of stereoselective catalysis involves a chiral catalyst that interacts with a substrate to favor the formation of one stereoisomer over another. The efficacy of such a catalyst is heavily dependent on the three-dimensional structure of the ligand coordinating to the metal center.

Derivatives of amino acids are frequently employed as chiral ligands. For instance, chiral ligands derived from α-phenylethylamine have been used to create diastereomeric metal complexes. In one study, Ni(II) complexes of a glycine Schiff base were synthesized using ligands derived from α-phenylethylamine. The presence of the chiral phenylethyl group led to the formation of diastereomeric complexes due to the configurational stability of the stereogenic nitrogen atom. This demonstrates how the phenylethyl group can impart stereochemical information and influence the spatial arrangement of a metal complex, a critical factor in asymmetric catalysis.

The N-Boc group, while primarily a protecting group, also exerts significant steric influence. In the context of a catalyst, this bulky group can help to create a well-defined chiral pocket around the metal center, thereby directing the approach of the substrate and enhancing enantioselectivity. Although specific research on this compound in this role is sparse, the combination of a known chiral auxiliary (phenylethylamine) and a sterically demanding protecting group suggests its potential as a precursor for or a component of more complex chiral ligands in stereoselective transformations.

Application in Chiral Analysis Reagents

The determination of the absolute configuration and enantiomeric purity of chiral molecules is a fundamental aspect of organic chemistry. Chiral analysis reagents, also known as chiral derivatizing agents (CDAs), are instrumental in this process. These reagents react with the analyte to form diastereomers, which, unlike enantiomers, have different physical properties and can be distinguished by techniques such as NMR spectroscopy and chromatography.

A closely related compound, Boc-phenylglycine, has been successfully employed as a chiral derivatizing agent for assigning the absolute configuration of α-chiral primary amines using ¹H NMR spectroscopy. acs.org The principle relies on the formation of diastereomeric amides, which exhibit distinct chemical shifts in their NMR spectra. A simplified model allows for the correlation of these spectral differences (ΔδR,S) to the spatial arrangement of substituents around the chiral center of the amine, thus enabling the determination of its absolute configuration. acs.org The amides formed from Boc-phenylglycine have been shown to produce significantly larger chemical shift differences compared to classical reagents like MTPA (α-methoxy-α-trifluoromethylphenylacetic acid), offering a more reliable assignment. acs.org

Given this precedent, this compound holds promise as a chiral analysis reagent. The presence of the chiral (2-phenylethyl) group attached to the nitrogen atom provides the necessary stereochemical reference. Upon reaction with a chiral analyte, such as a primary or secondary amine, it would form a pair of diastereomers. The distinct magnetic environments created by the chiral phenylethyl moiety and the bulky Boc group would likely lead to well-resolved signals in the NMR spectra of the resulting diastereomers, facilitating the determination of enantiomeric excess and, potentially, the assignment of absolute configuration.

In Depth Investigation of Conformational Landscapes and Structural Features

Conformational Analysis of N-Boc-N-(2-phenylethyl)glycine-containing Oligomers

Peptoids, or oligomers of N-substituted glycines, exhibit significant conformational flexibility, largely due to the nature of their backbone. jncasr.ac.in Unlike peptides, the side chains are attached to the amide nitrogen rather than the α-carbon. nih.gov This structural difference precludes the formation of the intramolecular hydrogen bonds that stabilize canonical secondary structures like α-helices and β-sheets in peptides. scirp.org Consequently, the conformational landscape of peptoids is governed by other factors, including the steric influence of side chains and the isomerization of amide bonds.

A primary source of conformational heterogeneity in peptoids is the facile isomerization of the tertiary amide bonds in the backbone between the trans and cis conformations. jncasr.ac.in The energy barrier between these two states is relatively low, leading to a dynamic equilibrium of conformers in solution. This flexibility can be a significant entropic penalty when a peptoid binds to a biological target. jncasr.ac.in

However, the equilibrium can be shifted by the strategic incorporation of specific side chains. jncasr.ac.in Bulky N-substituents, such as the 2-phenylethyl group in this compound, exert significant steric control over the adjacent amide bond. For peptoids containing α-chiral side chains, such as the closely related N-(S)-(1-phenylethyl)glycine (Nspe), there is a pronounced preference for the cis amide bond conformation. nih.gov This preference is a key factor in the formation of stable, ordered secondary structures. nih.gov In contrast, other N-substituted glycine (B1666218) oligomers, such as those with N-(methylamino) side chains, have been found to preferentially adopt trans amide bonds. beilstein-journals.org The study of various N-acyl-proline fragments, another system with tertiary amide bonds, has also shown that substituents can have a measurable, albeit sometimes marginal, effect on the trans/cis equilibrium. nih.gov

| Monomer/System | Predominant Conformation | Key Influencing Factor | Reference |

|---|---|---|---|

| N-(α-chiral)glycines (e.g., Nspe) | Cis | Steric hindrance from bulky, chiral side chain | nih.gov |

| N-(methylamino)glycine | Trans (up to 90% in DMSO-d6) | Side chain stereoelectronics and hydrogen bonding capability | beilstein-journals.org |

| General Peptoids | Mixture of Cis and Trans | Low rotational energy barrier of the tertiary amide bond | jncasr.ac.in |

| 3,4-dehydroproline derivatives | Trans | Ring geometry and electronic effects of substituents | nih.gov |

Despite the absence of backbone hydrogen bonding, peptoid oligomers can adopt stable, ordered secondary structures, most notably helices. nih.govscirp.org The formation of these structures is driven primarily by steric interactions between bulky side chains, which restrict the available conformational space of the backbone. nih.gov The periodic incorporation of sterically demanding, α-chiral side chains, such as N-(S)-(1-phenylethyl)glycine (Nspe), is a well-established strategy for inducing a stable, right-handed helical fold. nih.gov

These peptoid helices are often described as being polyproline type-I-like, characterized by all-cis amide bonds. nih.gov They typically feature a periodicity of approximately three residues per turn with a helical pitch of about 6.0–6.7 Å. nih.gov This threefold periodicity is particularly useful for designing amphipathic structures, where cationic and hydrophobic residues can be segregated onto different faces of the helix, mimicking the structure of many antimicrobial peptides. nih.gov The stability of these helices can be influenced by the nature of the side chains; for instance, helices formed by aromatic peptoids have been shown to be more stable than those formed by aliphatic peptoids. nih.gov

| Parameter | Typical Value | Stabilizing Factor | Reference |

|---|---|---|---|

| Periodicity (Residues per turn) | ~3.0 | Steric repulsion of bulky α-chiral side chains | nih.gov |

| Helical Pitch | 6.0 - 6.7 Å | Steric repulsion of bulky α-chiral side chains | nih.gov |

| Amide Bond Geometry | All-Cis | Energetic preference in the presence of bulky α-chiral side chains | nih.gov |

| Primary Stabilization | Carbonyl-carbonyl interactions and steric effects | Absence of backbone N-H for hydrogen bonding | scirp.org |

Intermolecular Interactions and Supramolecular Assembly

While the intramolecular forces in this compound-containing oligomers are dominated by steric effects, intermolecular interactions are crucial for their organization in the solid state. These non-covalent forces, including hydrogen bonds and van der Waals interactions, dictate the crystal packing and the formation of larger supramolecular assemblies.

As previously noted, the peptoid backbone lacks amide protons, precluding the formation of conventional backbone-to-backbone hydrogen bonds. nih.gov However, other functional groups within the this compound molecule can participate in hydrogen bonding. Potential hydrogen bond acceptors include the oxygen atoms of the backbone carbonyls and the Boc-protecting group. If the C-terminus is a carboxylic acid, the carboxyl proton can act as a hydrogen bond donor.

The specific packing arrangement of this compound would be influenced by the bulky Boc and phenylethyl groups, which would likely arrange to maximize van der Waals interactions and minimize steric clash, while hydrogen bonding groups would establish directional contacts. The analysis of crystal structures of similar small molecules and peptoids reveals a high propensity for forming well-defined, hydrogen-bonded assemblies that dictate the macroscopic properties of the material. beilstein-journals.orgnih.govscispace.com

| Parameter | Value |

|---|---|

| Compound | N-Boc-L-Pro-dehydro-Phe-L-Gly-OH |

| Crystal System | Monoclinic |

| Space Group | P2(1) |

| a (Å) | 8.951 |

| b (Å) | 5.677 |

| c (Å) | 21.192 |

| β (°) | 96.97 |

| Z (Molecules/unit cell) | 2 |

| Data from the crystal structure of N-Boc-L-Pro-dehydro-Phe-L-Gly-OH, illustrating typical packing parameters. nih.gov |

Mechanistic Studies in Synthetic Pathways and Biological Interactions

Elucidation of Reaction Mechanisms in the Synthesis of N-Boc-N-(2-phenylethyl)glycine Derivatives

The synthesis of this compound and its derivatives is achieved through several mechanistic pathways. These routes leverage protective group chemistry and the reactivity of glycine (B1666218) equivalents to introduce the N-(2-phenylethyl) substituent.

One common strategy involves the N-alkylation of a Boc-protected glycine precursor. A detailed synthetic approach for a related derivative, N-Boc-N-(2-(tritylthio)ethoxy)glycine, illustrates a comparable mechanistic sequence. nih.gov This process begins with the protection of an aminooxy group with a tert-butoxycarbonyl (Boc) group, followed by alkylation with methyl bromoacetate (B1195939) in the presence of a strong base like sodium hydride. nih.gov The reaction proceeds via a nucleophilic substitution mechanism where the deprotonated nitrogen attacks the electrophilic carbon of the bromoacetate. The final step is the saponification of the resulting methyl ester, often using reagents like trimethyltin (B158744) hydroxide, to yield the carboxylic acid. nih.gov

Another powerful mechanistic approach for synthesizing N-substituted glycine derivatives is the zinc-mediated addition of organic halides to a glycine cation equivalent, such as methyl N-Boc-2-acetoxyglycine. google.com This reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF). The mechanism involves the formation of an organozinc reagent from the organic halide (e.g., a phenylethyl halide), which then acts as a nucleophile, attacking the electrophilic glycine cation equivalent to form the C-N bond and subsequently the desired N-substituted glycine derivative. google.com

Furthermore, the reaction of diethyl N-Boc-iminomalonate with organomagnesium reagents (Grignard reagents) provides a versatile route to N-Boc protected arylglycines and related compounds. organic-chemistry.org In this mechanism, the diethyl N-Boc-iminomalonate serves as a highly reactive electrophilic glycine equivalent. The organomagnesium compound, formed from an appropriate halide, attacks the imine carbon, leading to the formation of a new carbon-carbon bond. Subsequent hydrolysis of the malonate ester and decarboxylation would yield the final N-substituted glycine derivative. organic-chemistry.org

These synthetic strategies are summarized in the table below.

| Synthetic Method | Key Reagents | Mechanistic Steps | Reference |

| N-Alkylation | Boc-protected amine, Methyl bromoacetate, Sodium hydride, Trimethyltin hydroxide | 1. Boc-protection of amine. 2. Nucleophilic substitution (alkylation). 3. Saponification of ester. | nih.gov |

| Zinc-Mediated Addition | Glycine cation equivalent, Organic halide, Zinc dust | 1. Formation of organozinc reagent. 2. Nucleophilic attack on glycine cation equivalent. | google.com |

| Grignard Reaction | Diethyl N-Boc-iminomalonate, Organomagnesium halide | 1. Nucleophilic attack of Grignard reagent on imine carbon. 2. Hydrolysis and workup. | organic-chemistry.org |

Pre-clinical Mechanistic Investigations of Biological Activity (excluding clinical data)

The this compound scaffold is a core component of various biologically active molecules, particularly in the context of enzyme inhibition and the modulation of protein-protein interactions. Its derivatives have been investigated in non-clinical settings to understand their mechanisms of action at the molecular and cellular levels.

Derivatives of N-alkyl glycines have been developed as potent enzyme inhibitors, particularly targeting serine proteases. nih.govresearchgate.net A key mechanistic insight comes from studies on peptidyl N-alkyl glycine N-hydroxy succinimidyl (NHS) carbamates, which function as potent, irreversible inhibitors. nih.gov

The proposed mechanism of inhibition is analogous to that of aza-peptide carbamates. It is hypothesized that the N-alkyl glycine carbamate (B1207046) acts as a substrate mimic, binding to the active site of the serine protease. The catalytic serine residue in the enzyme's active site launches a nucleophilic attack on the carbonyl carbon of the carbamate. This leads to the displacement of the N-hydroxy succinimide (B58015) leaving group and the formation of a stable, long-lived covalent carbamoyl-enzyme complex. nih.gov This acylation of the active site serine effectively renders the enzyme inactive. The ease of synthesis of these N-alkyl glycine carbamates makes them attractive alternatives to other serine protease inhibitors that require more complex synthetic routes. nih.gov

Enzyme inhibition can be broadly classified into competitive and non-competitive mechanisms. Competitive inhibitors bind to the active site, preventing substrate binding, while non-competitive inhibitors bind to an allosteric site, causing a conformational change that reduces catalytic efficiency. The N-alkyl glycine carbamates, by forming a covalent bond within the active site, act as irreversible inhibitors, a powerful mode of enzyme inactivation. nih.gov

| Inhibitor Class | Target Enzyme Type | Proposed Mechanism of Action | Nature of Inhibition | Reference |

| N-Alkyl Glycine NHS-Carbamates | Serine Proteases | Nucleophilic attack by active site serine, formation of a stable carbamoyl-enzyme complex. | Covalent, Irreversible | nih.gov |

Protein-protein interactions (PPIs) are fundamental to most cellular processes, and their dysregulation is implicated in numerous diseases. ajwilsonresearch.comnih.gov Oligomers of N-substituted glycines, known as peptoids, have emerged as a significant class of peptidomimetics designed to modulate PPIs. nih.gov The N-(2-phenylethyl)glycine monomer can be incorporated into these peptoid sequences to mimic the side chains of natural amino acids, such as phenylalanine, which are often found at the core of PPI interfaces.

The mechanism by which these peptoids modulate PPIs involves mimicking the secondary structure of one of the protein partners, typically an α-helix or a β-turn. caltech.eduresearchgate.net By presenting key side chains in the correct spatial orientation, the peptoid can bind to the surface of the target protein, physically blocking the native protein partner from binding. The phenylethyl side chain provides a bulky, hydrophobic group that can engage in crucial hydrophobic and aromatic interactions within "hotspots" on the protein surface, which are key regions that contribute most of the binding energy in a PPI. nih.gov The design of peptoids allows for precise control over the sequence and side-chain functionality, enabling the creation of potent and selective PPI inhibitors. nih.gov The stability of the peptoid backbone to proteolytic degradation is a significant advantage over natural peptide-based inhibitors.

| Molecule Class | Biological Target | Mechanism of Modulation | Key Structural Feature | Reference |

| Peptoids (N-Substituted Glycine Oligomers) | Protein-Protein Interfaces | Mimicry of protein secondary structures (e.g., α-helix) to disrupt the binding of natural protein partners. | Spatially oriented side chains, including hydrophobic groups like phenylethyl, to interact with binding hotspots. | nih.govcaltech.edu |

Cationic peptoids, which include positively charged side chains alongside hydrophobic ones like phenylethyl, can interact with negatively charged components of the cell membrane, such as proteoglycans and phospholipids. nih.gov This electrostatic interaction is often the initial step in the uptake process. The mechanism can proceed through endocytosis, where the cell membrane engulfs the peptoid and its cargo. nih.gov

Alternatively, the hydrophobic side chains, such as the phenylethyl group, can facilitate direct translocation across the lipid bilayer. nih.gov Studies on arginine-rich cell-penetrating peptides suggest that hydrophobic residues like tryptophan (and by extension, phenylalanine mimics) can partition into the membrane, transiently disrupting its structure and allowing the molecule to enter the cytosol. nih.gov For peptoids designed for gene delivery, the mechanism involves first condensing plasmid DNA through electrostatic interactions into compact particles. These particles then interact with the cell surface and are internalized, ultimately releasing the DNA inside the cell. pnas.org The inclusion of hydrophobic residues like N-(2-phenylethyl)glycine can be crucial for the stability of these condensed particles and their interaction with the lipid membrane. pnas.org

| Molecule Type | Key Structural Features | Proposed Uptake Mechanism(s) | Reference |

| Cationic/Amphipathic Peptoids | Cationic side chains (e.g., aminoethyl), Hydrophobic side chains (e.g., phenylethyl) | 1. Electrostatic interaction with the cell membrane. 2. Endocytosis or direct membrane translocation. 3. Condensation of cargo (e.g., DNA) for delivery. | pnas.orgnih.gov |

Advanced Analytical and Characterization Methodologies for N Boc N 2 Phenylethyl Glycine Research

Spectroscopic Characterization Techniques

Spectroscopic methods are essential for elucidating the molecular structure and confirming the successful synthesis of N-Boc-N-(2-phenylethyl)glycine.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of this compound in solution. One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide primary information about the chemical environment of each atom.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the tert-butoxycarbonyl (Boc) group, the phenylethyl moiety, and the glycine (B1666218) backbone would be observed. The phenylethyl group would exhibit characteristic aromatic signals and two aliphatic triplets. The glycine methylene (B1212753) protons and the Boc group's nine equivalent protons would also be clearly identifiable. Similarly, the ¹³C NMR spectrum would show discrete resonances for each unique carbon atom, confirming the presence of all constituent parts of the molecule.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected Multiplicity | Expected ¹³C Chemical Shift (ppm) |

| Boc -C(CH₃)₃ | ~1.4 | Singlet | ~28.0 |

| Boc -C (CH₃)₃ | - | - | ~80.0 |

| Boc -C=O | - | - | ~156.0 |

| N-CH₂-CH₂-Ph | ~2.8 | Triplet | ~35.0 |

| N-CH₂-CH₂ -Ph | ~3.5 | Triplet | ~52.0 |

| Glycine N-CH₂-COOH | ~4.0 | Singlet | ~50.0 |

| Aromatic C-H | ~7.2-7.3 | Multiplet | ~126.0-129.0 |

| Aromatic C (quaternary) | - | - | ~138.0 |

| Carboxyl C=O | - | - | ~172.0 |

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity between protons and carbons, confirming the assignment of signals and providing unambiguous structural verification.

Concentration-dependent NMR studies can also be performed to investigate intermolecular interactions, such as hydrogen bonding or aggregation. Changes in the chemical shifts of specific protons, particularly the carboxylic acid proton, upon varying the sample concentration can indicate the presence and nature of these supramolecular associations in solution.

Mass spectrometry is critical for confirming the molecular weight of this compound. Standard MS techniques provide a mass-to-charge ratio (m/z) that corresponds to the molecular ion, verifying the compound's identity.

High-Resolution Mass Spectrometry (HRMS) offers a significant advantage by providing a highly accurate mass measurement, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of the molecule, distinguishing it from other compounds with the same nominal mass. For this compound (C₁₇H₂₅NO₄), HRMS would be used to confirm this exact elemental composition, providing definitive proof of its identity. For instance, in the analysis of a similar N-Boc-glycine derivative, HRMS was used to confirm the calculated mass of a synthesized peptide, demonstrating the technique's power in verifying complex molecular structures nih.gov.

Crystallographic Analysis and Structural Determination

While NMR provides the structure in solution, crystallographic techniques are unparalleled for determining the precise three-dimensional arrangement of atoms in the solid state.

Beyond the structure of a single molecule, X-ray diffraction data also illuminates how molecules arrange themselves in a crystal lattice. This study of crystal packing is crucial for understanding the supramolecular chemistry of this compound. The analysis would reveal intermolecular interactions, such as hydrogen bonds between the carboxylic acid groups of adjacent molecules or van der Waals interactions between the phenyl rings and alkyl chains. These non-covalent forces dictate the material's bulk properties, including its melting point and solubility.

Chromatographic Purity and Separation Methods

Chromatographic techniques are indispensable for assessing the purity of this compound and for its purification following synthesis. The development of methods for separating amino acids and their derivatives is a well-established field researchgate.net.

High-Performance Liquid Chromatography (HPLC) is the most common method for determining the purity of non-volatile compounds like N-substituted amino acids nih.gov. A typical setup would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724), often with an acid modifier such as trifluoroacetic acid. The compound would elute as a single major peak at a characteristic retention time, and the area of this peak relative to any impurity peaks is used to quantify its purity. The vast majority of studies involving N-substituted glycine oligomers rely on HPLC for both analytical assessment and purification nih.gov.

| Parameter | Condition |

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Stationary Phase | C18 Silica (B1680970) Column |

| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Trifluoroacetic Acid |

| Detection | UV Absorbance (e.g., at 214 nm and 254 nm) |

| Expected Result | A single major peak indicating high purity |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound, primarily used to assess its purity and quantify it in reaction mixtures. Given the compound's structure, which includes a hydrophobic tert-butoxycarbonyl (Boc) protecting group and a phenylethyl moiety, reversed-phase HPLC (RP-HPLC) is the most suitable and widely applied method.

In RP-HPLC, the stationary phase is nonpolar (typically a C18-silica column), while the mobile phase is a polar solvent mixture. The separation mechanism is based on the differential partitioning of the analyte between the stationary and mobile phases. Due to its significant hydrophobicity, this compound interacts strongly with the C18 stationary phase. Elution is achieved by using a mobile phase consisting of an aqueous component and a polar organic solvent, such as acetonitrile or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure efficient elution and sharp, well-resolved peaks.

To improve peak shape and resolution, an acid modifier like trifluoroacetic acid (TFA) or formic acid is commonly added to the aqueous phase. This suppresses the ionization of the terminal carboxylic acid group on the glycine moiety, reducing peak tailing and leading to more symmetrical peaks. Detection is typically performed using an ultraviolet (UV) detector, as the phenyl group provides a strong chromophore, usually monitored at wavelengths between 210 and 254 nm.

Table 1: Representative RP-HPLC Conditions for Analysis of N-Boc-Protected Amino Acid Derivatives

| Parameter | Condition |

| Column | C18 (Octadecyl-silica), 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | 20% to 100% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Column Temperature | 25 °C |

Chiral Chromatography for Enantiomeric Excess Determination

While N-substituted glycine itself is achiral, the introduction of a chiral side chain, such as in (S)-N-(1-phenylethyl)glycine, necessitates methods to determine enantiomeric purity. However, for this compound, where the side chain is attached via an achiral ethyl linker, the molecule itself is achiral. Chiral chromatography becomes relevant when analyzing derivatives or precursors where chirality is a factor, or for separating chiral impurities. For analogous N-Boc protected chiral amino acids, chiral HPLC is the definitive method for determining enantiomeric excess (e.e.). rsc.orgresearchgate.net

The control of chiral purity is critical in the synthesis of therapeutic peptides and other bioactive molecules to prevent undesired pharmacological effects from unwanted stereoisomers. rsc.orgresearchgate.net The separation of enantiomers is achieved using a chiral stationary phase (CSP) that interacts stereoselectively with the two enantiomers, leading to different retention times.

For N-Boc-amino acids, two main classes of CSPs have proven highly effective:

Macrocyclic Glycopeptide-Based CSPs: Phases like CHIROBIOTIC T (Teicoplanin) and CHIROBIOTIC R (Ristocetin A) are particularly effective for the chiral analysis of N-protected amino acids. sigmaaldrich.comsigmaaldrich.com These CSPs offer multimodal separation capabilities. For N-Boc-amino acids, separations are typically performed in the reversed-phase mode. sigmaaldrich.com The chiral recognition mechanism involves multiple interactions, including hydrogen bonding, ionic interactions with the analyte's carboxylate group, and steric hindrance, which differ between the two enantiomers, allowing for their resolution. sigmaaldrich.comsigmaaldrich.com

Polysaccharide-Based CSPs: CSPs derived from cellulose or amylose, such as CHIRALPAK IA and CHIRALPAK IC, are also widely used. rsc.orgresearchgate.net Research on various N-Boc-amino acid derivatives has shown that chiral recognition on these phases is significantly influenced by the hydrophobicity and potential for π–π interactions conferred by the protecting groups. rsc.org The separation is often performed using a mobile phase of hexane and an alcohol like ethanol or isopropanol (normal-phase mode), where hydrogen bonding and dipole-dipole interactions are key to the chiral recognition mechanism.

The selection of the CSP and mobile phase is critical and often requires screening to find the optimal conditions for a specific analyte. The polarity of the mobile phase plays a major role in the chiral recognition events on the CSP. rsc.org

Table 2: Research Findings on Chiral Separation of N-Boc-Amino Acids on Different CSPs

| N-Boc-Amino Acid | CSP Type | Mobile Phase | Separation Factor (α) | Resolution (Rs) | Reference |

| N-Boc-Phenylalanine | Polysaccharide (CHIRALPAK IA) | Hexane/Ethanol/TFA | 2.67 | 8.62 | rsc.org |

| N-Boc-Alanine | Polysaccharide (CHIRALPAK IC) | Heptane/Ethanol | 1.30 | 3.50 | rsc.org |

| N-Boc-Valine | Polysaccharide (CHIRALPAK IC) | Heptane/Isopropanol | 1.55 | 5.60 | rsc.org |

| N-Boc-Tryptophan | Macrocyclic (CHIROBIOTIC T) | Methanol/Acetic Acid/TEA | 3.21 | 5.50 | sigmaaldrich.comsigmaaldrich.com |

| N-Boc-Proline | Macrocyclic (CHIROBIOTIC T) | Methanol/Water | 1.89 | 4.10 | sigmaaldrich.comsigmaaldrich.com |

| This table presents illustrative data for representative N-Boc-amino acids to demonstrate the utility of chiral chromatography for this class of compounds. |

Computational and Theoretical Investigations of N Boc N 2 Phenylethyl Glycine Systems

Molecular Modeling and Dynamics Simulations for Conformational Prediction

Molecular modeling and dynamics (MD) simulations are indispensable for understanding the conformational landscape of flexible molecules like N-Boc-N-(2-phenylethyl)glycine. These techniques predict the three-dimensional arrangements of atoms and how they change over time, which is crucial for determining how the molecule interacts with its environment.

Studies on related glycine (B1666218) derivatives indicate that intramolecular hydrogen bonds and steric hindrance play significant roles in defining the conformational space. nih.gov For instance, the bulky tert-butyl group of the Boc moiety and the phenyl ring will significantly restrict the rotational freedom around the N-Cα bond. MD simulations can quantify these effects and predict the distribution of different conformers in solution. The results of such simulations are often visualized using Ramachandran plots for the backbone dihedrals and radial distribution functions to describe the interaction with solvent molecules. nih.govnih.gov

Table 1: Key Dihedral Angles and Expected Conformational States for this compound This table presents a hypothetical analysis based on principles from molecular modeling of similar structures.

| Dihedral Angle | Description | Expected Behavior | Predicted Dominant Conformations |

|---|---|---|---|

| ω (Cα-C'-N-Cα) | Amide bond | Expected to be predominantly trans (≈180°) due to steric hindrance from the Boc and phenylethyl groups. | Trans |

| φ (C'-N-Cα-C') | Rotation around the N-Cα bond | Highly restricted due to the bulky Boc and phenylethyl substituents. | Limited range of angles, likely avoiding eclipsed conformations. |

| ψ (N-Cα-C'-O) | Rotation around the Cα-C' bond | More flexible than φ, but influenced by interactions with the phenylethyl side chain. | Multiple low-energy states possible. |

| χ1 (N-C-C-Cphenyl) | Rotation of the ethyl linker | Relatively free rotation, allowing the phenyl group to adopt various positions. | Gauche and anti conformations. |

Quantum Mechanical (QM) Calculations and Electronic Structure Analysis

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of this compound. These methods are used to calculate properties that are not accessible through classical molecular mechanics, such as orbital energies, charge distribution, and molecular electrostatic potential.

For the glycine molecule and its derivatives, QM calculations have been used to determine the relative stability of different conformers and protonation states (neutral, zwitterionic, cationic, anionic). preprints.orgmdpi.com Such studies show that the electronic structure is highly sensitive to the protonation state of the amine and carboxylic acid groups. semanticscholar.org For this compound, DFT calculations can be employed to optimize the geometry of the lowest energy conformers identified by MD simulations. This provides highly accurate structural data and relative energies.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. In this compound, the HOMO is likely to be localized on the electron-rich phenyl ring, while the LUMO may be distributed across the carbonyl group of the glycine backbone. The molecular electrostatic potential (MEP) map, another output of QM calculations, visualizes the charge distribution and highlights regions prone to electrophilic or nucleophilic attack.

Table 2: Representative Quantum Mechanical Properties Calculated for a Glycine Derivative This table is illustrative, showing typical data obtained from DFT calculations on molecules with similar functional groups.

| Property | Calculated Value | Interpretation |

|---|---|---|

| Energy of HOMO | -6.5 eV | Indicates the energy of the highest energy electrons, related to the molecule's ability to donate electrons. |

| Energy of LUMO | -0.8 eV | Indicates the energy of the lowest energy unoccupied orbitals, related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 3.2 Debye | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions. nih.gov |

| Partial Atomic Charges | N: -0.5, C=O: +0.6, O: -0.6 | Reveals the distribution of electron density across the molecule, identifying polar bonds and potential sites for interaction. |

In Silico Approaches for Structure-Activity Relationship (SAR) Prediction

In silico methods, particularly Quantitative Structure-Activity Relationship (QSAR) studies, are used to build mathematical models that correlate a molecule's structural features with its biological activity. nih.gov While specific SAR studies for this compound are not widely published, the methodology can be readily applied to explore the therapeutic potential of its derivatives. scirp.org

The process begins by creating a library of virtual analogs of this compound. This involves systematically modifying the structure, for example, by adding different substituents to the phenyl ring or changing the N-alkyl group. For each analog, a set of molecular descriptors is calculated. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its size, shape, lipophilicity (e.g., AlogP), and electronic properties (e.g., dipole moment, atomic charges). nih.govresearchgate.net

Next, a statistical method, such as multiple linear regression or machine learning algorithms, is used to build a model that links these descriptors to a known biological activity (e.g., inhibitory concentration, IC₅₀). A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and experimental testing. nih.gov The predictive power of the model is assessed using statistical metrics like the correlation coefficient (r²) and cross-validated r² (q²). nih.gov

Table 3: Common Molecular Descriptors Used in QSAR Studies and Their Relevance This table outlines descriptors that would be relevant for building a QSAR model for this compound derivatives.

| Descriptor Class | Example Descriptor | Relevance to Biological Activity |

|---|---|---|

| Topological | Wiener Index | Describes molecular branching and size, which can influence how a molecule fits into a binding pocket. |

| Electronic | Dipole Moment | Relates to the molecule's polarity and its ability to form electrostatic interactions with a target. |

| Lipophilicity | AlogP98 | Predicts how the compound will partition between aqueous and lipid environments, affecting membrane permeability and transport. |

| Shape | Kappa Shape Indices | Quantify different aspects of molecular shape, which is critical for receptor binding. |

| Quantum Chemical | HOMO/LUMO Energy | Can be related to the molecule's reactivity and its ability to participate in charge-transfer interactions. |

Prospective Research Directions and Emerging Paradigms

Development of Novel and Sustainable Synthetic Routes

The conventional synthesis of peptoid monomers, including N-Boc-N-(2-phenylethyl)glycine, often relies on well-established but potentially environmentally taxing methods. The future of fine chemical synthesis is increasingly focused on green chemistry principles, aiming to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency. mdpi.comrsc.org Prospective research in this area will likely concentrate on developing catalytic and biocatalytic approaches to replace stoichiometric reagents.

Key areas of development include:

Catalytic C-N Coupling Reactions: Exploring novel transition-metal or organocatalytic systems to facilitate the N-alkylation of the glycine (B1666218) backbone with 2-phenylethyl halides or other suitable precursors, potentially under milder conditions and with higher atom economy. rsc.org

Biocatalytic Synthesis: Investigating the use of enzymes, such as engineered transaminases or other biocatalysts, to stereoselectively introduce the phenylethyl group, offering a highly sustainable and enantiopure route.

Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound. Flow chemistry offers benefits such as improved heat and mass transfer, enhanced safety, and the potential for automated, high-throughput production.

Renewable Starting Materials: Research into sourcing the phenylethyl moiety from renewable feedstocks, such as lignin-derived aromatic compounds, would represent a significant step towards a fully sustainable synthetic pathway. rsc.org

These innovative synthetic strategies aim to make the production of this compound and other peptoid monomers more economical and environmentally friendly, thereby facilitating their broader application in science and industry.

Exploration of this compound in Materials Science and Nanotechnology

The self-assembly properties of peptoids, which can be precisely controlled by the sequence of monomers like this compound, make them highly attractive for applications in materials science and nanotechnology. nih.govnih.gov The aromatic phenylethyl side chain can participate in π-π stacking interactions, which, along with other intermolecular forces, can drive the formation of highly ordered nanostructures. nih.gov

Emerging research directions in this field are focused on:

Peptoid Nanosheets: The design of peptoids incorporating N-(2-phenylethyl)glycine to form two-dimensional, free-floating nanosheets. nih.gov These nanosheets can be functionalized with a wide variety of chemical groups, creating versatile platforms for applications in sensing, catalysis, and separation technologies. nih.govnih.gov

Stimuli-Responsive Materials: The development of "smart" materials based on peptoids containing N-(2-phenylethyl)glycine that can undergo conformational changes or assemble/disassemble in response to external stimuli such as pH, temperature, or light.

Biomimetic Materials: The creation of peptoid-based hydrogels and scaffolds that mimic the properties of the extracellular matrix for applications in tissue engineering and regenerative medicine. nih.gov The inclusion of hydrophobic residues like phenylethyl can be used to tune the mechanical properties and biological interactions of these materials.

Organic Electronics: Investigating the potential of self-assembled peptoid nanostructures, rich in aromatic side chains, to function as organic semiconductors or nanowires, opening up possibilities in flexible and biocompatible electronics.

The modular nature of peptoid synthesis allows for the precise tuning of material properties by varying the monomer sequence, making this compound a valuable building block in the creation of next-generation functional materials. nih.gov

Advanced Design of Peptoid-Based Modulators for Specific Biological Targets

Future research in this area will likely involve:

Structure-Based Design: Utilizing computational modeling and structural biology techniques to design peptoid ligands with precisely positioned phenylethyl and other side chains to maximize interactions with specific biological targets, such as enzymes or protein-protein interfaces.

Conformationally Constrained Peptoids: The incorporation of N-(2-phenylethyl)glycine and other sterically demanding monomers can induce stable secondary structures, such as helices, in peptoids. osti.govnih.gov Designing pre-organized peptoid structures can reduce the entropic penalty of binding, leading to higher affinity for the target. researchgate.net

Cell-Penetrating Peptoids: The hydrophobic nature of the phenylethyl side chain can be leveraged in the design of peptoids capable of crossing cell membranes to engage with intracellular targets, which are often considered "undruggable" by conventional small molecules and biologics. nih.gov

Targeted Drug Delivery: Functionalizing peptoid-based nanostructures with targeting ligands and loading them with therapeutic agents. The inclusion of N-(2-phenylethyl)glycine can influence the drug loading capacity and release kinetics of these delivery systems.

The ability to readily synthesize and screen libraries of peptoids with diverse side chains makes them an ideal platform for developing novel therapeutics against a wide range of diseases. nih.gov

Integration with Combinatorial Chemistry and High-Throughput Screening Methodologies

The submonomer method for peptoid synthesis is exceptionally well-suited for combinatorial chemistry and high-throughput screening (HTS). nih.govpnas.org This synergy allows for the rapid generation and evaluation of vast libraries of peptoids to identify compounds with desired biological activities or material properties. nih.govnih.gov this compound, as a readily available monomer, is a frequent component of such libraries.

The integration of these technologies is expected to advance in the following ways:

Encoded Libraries: The use of DNA-encoding or other tagging methods to synthesize massive combinatorial libraries of peptoids, where each unique structure is linked to a unique identifier. This allows for the screening of millions or even billions of compounds simultaneously.

High-Content Screening: Moving beyond simple binding or activity assays to more complex, cell-based high-content screening platforms. This will allow for the evaluation of peptoid libraries in more biologically relevant contexts and the identification of compounds with specific cellular phenotypes.

Machine Learning and AI: Applying machine learning algorithms to analyze the large datasets generated from HTS of peptoid libraries. This can help to identify structure-activity relationships (SAR) and guide the design of next-generation libraries with improved properties. nih.gov

Automated Synthesis and Screening: Further development of fully automated platforms that integrate peptoid synthesis, purification, and screening, which will significantly accelerate the discovery pipeline for new drugs and materials. researchgate.net

The combination of the modular synthesis of peptoids with advanced screening and data analysis techniques represents a powerful paradigm for molecular discovery. benthamscience.com

| Research Area | Key Methodologies | Potential Outcomes |

| Novel Synthesis | Catalysis, Flow Chemistry | Greener, more efficient production |

| Materials Science | Self-assembly, Nanofabrication | Smart materials, Nanosheets |

| Drug Discovery | Structure-based design, HTS | Novel therapeutics |

| Combinatorial Chemistry | Encoded libraries, AI | Accelerated discovery |

Fundamental Studies on Backbone Flexibility and Side Chain Influences

Despite significant progress, a complete understanding of the principles governing peptoid folding and conformational dynamics remains an active area of research. kent.ac.uk The lack of backbone chirality and hydrogen bond donors in peptoids makes their folding fundamentally different from that of peptides. iscabiochemicals.comnih.gov The nature of the N-substituted side chain is therefore a primary determinant of the accessible conformations. chemrxiv.org

Future fundamental studies will likely focus on:

Cis/Trans Isomerism: The tertiary amide bonds in the peptoid backbone can exist in both cis and trans conformations, leading to conformational heterogeneity. osti.gov Bulky side chains, such as phenylethyl, can influence the energetic preference for one isomer over the other. nih.gov Advanced spectroscopic techniques (e.g., 2D NMR) and computational modeling will be crucial to understanding and controlling this isomerization.

Side Chain-Backbone Interactions: Investigating the subtle interplay between the steric and electronic properties of the N-(2-phenylethyl)glycine side chain and the peptoid backbone. These interactions dictate local and global conformational preferences.

Solvent Effects: Systematically studying how different solvent environments impact the conformational ensemble of peptoids containing phenylethyl and other residues. This is critical for predicting their structure and function in diverse applications, from biological systems to organic electronics.

Development of Predictive Models: Using experimental data to develop and refine computational force fields and models that can accurately predict the three-dimensional structures and dynamic behavior of peptoids. This will be essential for the de novo design of peptoids with specific, pre-determined functions.